Ethyl 3-(4-nitrophenoxy)benzoate
Description
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
ethyl 3-(4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C15H13NO5/c1-2-20-15(17)11-4-3-5-14(10-11)21-13-8-6-12(7-9-13)16(18)19/h3-10H,2H2,1H3 |
InChI Key |
JCAOSRXYQRCNNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Reactivity
The chemical formula of ethyl 3-(4-nitrophenoxy)benzoate is , indicating that it contains 16 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The presence of the nitro group contributes to its biological activity and reactivity in synthetic organic chemistry. This compound can undergo various transformations, allowing it to serve as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Applications
- Antimicrobial Activity : this compound has been studied for its antibacterial and antifungal properties. Compounds with nitrophenyl groups are known to exhibit significant biological activities, making this compound a candidate for developing new antimicrobial agents. In laboratory tests, it has shown lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory and Antitumor Properties : Research indicates that derivatives of this compound may have anti-inflammatory effects and potential applications in cancer treatment. Studies on murine models have demonstrated that this compound can significantly reduce tumor sizes, suggesting its ability to induce apoptosis in cancer cells .
- Drug Development : The compound's ability to interact with biological macromolecules, such as DNA, positions it as a promising candidate for further drug development. Its structural features allow for modifications that could enhance its efficacy and reduce side effects .
Material Science Applications
- Polymer Synthesis : this compound can be utilized in synthesizing polymers with specific properties, such as improved thermal stability or enhanced optical characteristics. Its derivatives may be incorporated into polymer matrices to develop materials with tailored functionalities .
- Non-linear Optical Properties : Compounds similar to this compound have been investigated for their quadratic non-linear optical properties, which are essential in photonic applications. This aspect opens avenues for using such compounds in laser technology and optical devices .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited superior antimicrobial activity compared to standard antibiotics, with a lower MIC value.
Case Study 2: Antitumor Activity Assessment
A study involving murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological examinations revealed increased apoptosis in treated tumors, suggesting effective targeting of cancer cell survival mechanisms.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
*Physical states inferred from molecular weights and analogous compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 3-(4-nitrophenoxy)benzoate, and what critical parameters influence reaction efficiency?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where 4-nitrophenol reacts with ethyl 3-bromobenzoate under basic conditions. Alternatively, esterification of 3-(4-nitrophenoxy)benzoic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) is employed. Key parameters include solvent polarity (e.g., DMF for SNAr reactions), temperature (reflux conditions for esterification), and stoichiometric control of reagents to minimize side products like diaryl ethers .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodology :
- ¹H/¹³C NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (e.g., aromatic protons near the nitro group at δ 8.2–8.5 ppm). Ester carbonyls appear at ~168–170 ppm in ¹³C NMR .
- FT-IR : Stretching vibrations for NO₂ (~1520 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C-O (~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 316) and fragmentation patterns validate the structure .
Q. What are the typical purification methods for this compound, and how is purity assessed?
- Methodology : Recrystallization from ethanol or acetone removes unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers. Purity is assessed via HPLC (retention time matching) and melting point analysis (sharp range indicates high crystallinity) .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenoxy group influence the reactivity of the benzoate ester in nucleophilic substitution reactions?
- Methodology : The nitro group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution at the para position. Density Functional Theory (DFT) calculations reveal reduced electron density at the ester’s carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under alkaline conditions). Comparative studies with methoxy or methyl substituents show slower reaction kinetics due to electron-donating effects .
Q. What strategies are employed to resolve contradictions in crystallographic data when refining the structure of this compound derivatives?
- Twinning : Use the TWIN/BASF commands to model overlapping lattices.
- Disordered Groups : Apply restraints (e.g., DFIX, FLAT) to maintain chemically plausible geometries.
- Validation: R-factor convergence (<5%), Fourier difference maps, and Hirshfeld surface analysis ensure accuracy .
Q. How can computational methods predict the solvatochromic behavior of this compound in different solvents?
- Methodology : Time-Dependent DFT (TD-DFT) simulations correlate solvent polarity (via Kamlet-Taft parameters) with UV-Vis absorption shifts. Solvent-accessible surface area (SASA) analysis identifies dipole-dipole interactions in polar solvents (e.g., DMSO), causing bathochromic shifts. Experimental validation uses UV-Vis spectroscopy in solvents ranging from hexane to water .
Q. What role does the nitro group play in the supramolecular interactions of this compound in crystal packing?
- Methodology : X-ray diffraction reveals intermolecular interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
